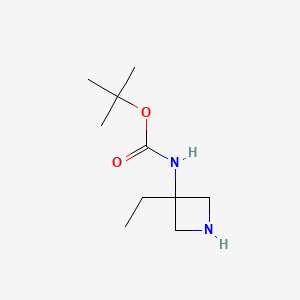

![molecular formula C20H15FO3 B582451 4'-(苄氧基)-2-氟-[1,1'-联苯]-4-甲酸 CAS No. 1261913-01-2](/img/structure/B582451.png)

4'-(苄氧基)-2-氟-[1,1'-联苯]-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

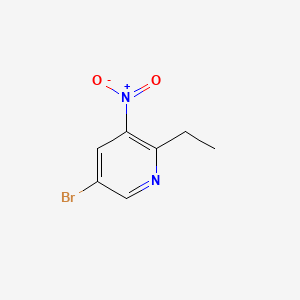

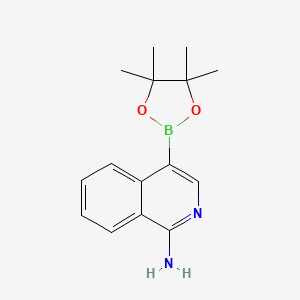

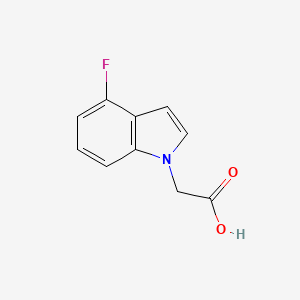

Molecular Structure Analysis

The molecular structure of similar compounds like 4-(Benzyloxy)biphenyl consists of a biphenyl core with a benzyloxy group attached . The molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(Benzyloxy)biphenyl include an average mass of 260.330 Da and a monoisotopic mass of 260.120117 Da . The thermal decomposition of some related complexes indicates that they are stable up to 150 °C .科学研究应用

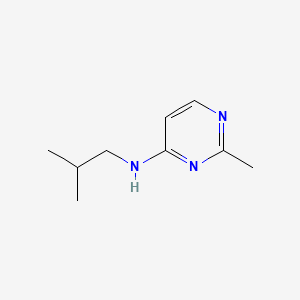

相关化合物的合成

对含有相似官能团化合物的研究,例如 2-氟-4-溴联苯,突出了此类分子作为非甾体抗炎药 (NSAIDs) 和其他药理活性物质合成中的关键中间体的意义。开发这些中间体的实用合成方法对于大规模生产和进一步的药物研究至关重要 (Qiu 等人,2009 年)。

羧酸衍生物的生物活性

天然羧酸及其衍生物,例如苯甲酸和肉桂酸,已表现出广泛的生物活性,包括抗氧化、抗菌和细胞毒性作用。这些化合物的构效关系 (SAR) 是研究的重点,旨在了解结构差异如何影响其生物活性。这一知识对于设计具有增强生物特性的新分子至关重要,这些分子在潜在的治疗和农业应用中具有潜在的应用 (Godlewska-Żyłkiewicz 等人,2020 年)。

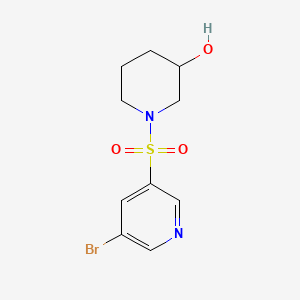

高级氧化工艺

羧酸也在环境科学中得到探索,特别是在通过高级氧化工艺 (AOP) 降解持久性有机污染物方面。例如,对扑热息痛降解副产物的研究提供了对药物及其代谢产物环境归趋和潜在毒性的见解。这项工作强调了了解含羧酸化合物的降解途径和环境影响的重要性 (Qutob 等人,2022 年)。

安全和危害

作用机制

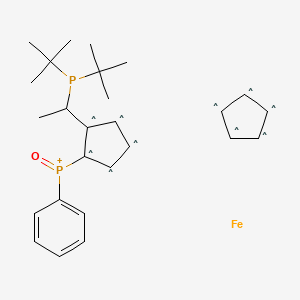

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura cross-coupling reactions .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbon–carbon bond formation, specifically those involved in Suzuki–Miyaura cross-coupling reactions . This reaction is widely applied in organic synthesis, allowing for the creation of complex organic compounds .

Pharmacokinetics

The compound’s molecular weight is 2422699 , which could influence its absorption and distribution in the body

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions , it could facilitate the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

It’s known that suzuki–miyaura cross-coupling reactions are generally environmentally benign , suggesting that the compound could be stable under a variety of conditions.

属性

IUPAC Name |

3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYGSACCJFXIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692254 |

Source

|

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261913-01-2 |

Source

|

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)